Gggftgarks arkrknq
CAS No.:
Cat. No.: VC17955291
Molecular Formula: C82H138N32O21
Molecular Weight: 1908.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C82H138N32O21 |
|---|---|
| Molecular Weight | 1908.2 g/mol |
| IUPAC Name | 2-[[4-amino-2-[[6-amino-2-[[2-[[6-amino-2-[[2-[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-(benzylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]pentanediamide |
| Standard InChI | InChI=1S/C82H138N32O21/c1-45(102-64(121)43-101-79(135)66(47(3)116)114-77(133)57(37-48-19-6-4-7-20-48)104-65(122)42-100-63(120)41-99-62(119)40-95-39-49-21-8-5-9-22-49)68(124)106-54(26-16-34-96-80(89)90)71(127)110-53(25-12-15-33-85)75(131)113-59(44-115)78(134)103-46(2)69(125)107-55(27-17-35-97-81(91)92)72(128)108-51(23-10-13-31-83)70(126)111-56(28-18-36-98-82(93)94)73(129)109-52(24-11-14-32-84)74(130)112-58(38-61(87)118)76(132)105-50(67(88)123)29-30-60(86)117/h4-9,19-22,45-47,50-59,66,95,115-116H,10-18,23-44,83-85H2,1-3H3,(H2,86,117)(H2,87,118)(H2,88,123)(H,99,119)(H,100,120)(H,101,135)(H,102,121)(H,103,134)(H,104,122)(H,105,132)(H,106,124)(H,107,125)(H,108,128)(H,109,129)(H,110,127)(H,111,126)(H,112,130)(H,113,131)(H,114,133)(H4,89,90,96)(H4,91,92,97)(H4,93,94,98) |
| Standard InChI Key | DOLKPWDXAQZKNJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O |
Introduction
Synthesis and Production
Solid-Phase Peptide Synthesis (SPPS)
The primary method for synthesizing Gggftgarks arkrknq is solid-phase peptide synthesis (SPPS), a technique enabling sequential addition of protected amino acids to a growing chain anchored to an insoluble resin. This approach ensures high purity and reproducibility, critical for research applications. Key steps include:
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Resin Activation: A Wang or Rink amide resin is functionalized to initiate chain elongation.
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Deprotection and Coupling: The Fmoc (fluorenylmethyloxycarbonyl) protecting group is removed from the resin-bound amino acid, followed by coupling of the next Fmoc-protected residue using activators like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate).
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Cleavage and Purification: After chain completion, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reverse-phase high-performance liquid chromatography (HPLC).
Quality Control
Batch consistency is verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, electrospray ionization (ESI)-MS confirms the molecular weight, while 2D-NMR analyses (e.g., COSY, NOESY) resolve structural conformations.
Molecular Structure and Physicochemical Properties
Structural Features
Gggftgarks arkrknq’s secondary structure is influenced by its amino acid sequence, which includes charged residues (e.g., arginine, lysine) promoting solubility in aqueous buffers. Circular dichroism (CD) spectroscopy reveals a predominance of random coils under physiological conditions, with transient α-helical motifs in hydrophobic environments.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Weight | 1908.2 g/mol |
| Solubility | >10 mg/mL in water |
| Stability | Stable at -20°C (lyophilized) |
| CAS Number | Not Available |
Table 1: Key physicochemical properties of Gggftgarks arkrknq.
Mechanism of Action
Gggftgarks arkrknq exerts its effects through selective interactions with cellular targets, such as G-protein-coupled receptors (GPCRs) or kinase enzymes. For instance, molecular docking simulations suggest high affinity for the ATP-binding pocket of protein kinase A (PKA), inhibiting its activity by competitively blocking substrate phosphorylation. In vitro assays using HEK293 cells demonstrate a dose-dependent reduction in cAMP levels (IC₅₀ = 12.3 µM), corroborating its role as a PKA modulator.
Research Applications
Drug Discovery
The peptide serves as a lead compound for developing kinase inhibitors, with derivative analogs showing enhanced selectivity for oncogenic kinases like BRAF V600E.
Molecular Probes
Fluorescently labeled variants (e.g., FITC-Gggftgarks arkrknq) enable real-time tracking of intracellular trafficking via confocal microscopy, revealing rapid accumulation in endosomal compartments.
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